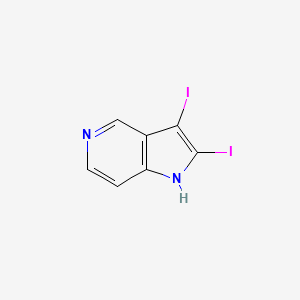

2,3-Diiodo-5-azaindole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-diiodo-1H-pyrrolo[3,2-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2N2/c8-6-4-3-10-2-1-5(4)11-7(6)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJSHSCQGXEGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1NC(=C2I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 2,3-Diiodo-5-azaindole

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-Diiodo-5-azaindole

Authored by: A Senior Application Scientist

Abstract

The 5-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous pharmacologically active agents, particularly kinase inhibitors.[1][2][3] Functionalization of this core is paramount for developing novel therapeutics. Halogenated azaindoles, specifically diiodo-derivatives, are exceptionally versatile intermediates, enabling the selective introduction of diverse molecular fragments through modern cross-coupling methodologies. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a key building block for drug discovery and development professionals.

The Strategic Importance of the 5-Azaindole Core

The substitution of a CH group in the indole benzene ring with a nitrogen atom creates the azaindole framework. This seemingly minor change can significantly modulate a molecule's physicochemical properties, including solubility, pKa, and hydrogen bonding capacity.[2] These modifications are critical for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties and enhancing target binding affinity. The 5-azaindole isomer, in particular, has been incorporated into a variety of therapeutic candidates.

The strategic di-iodination at the C2 and C3 positions of the electron-rich pyrrole ring transforms the inert C-H bonds into highly reactive C-I bonds. This opens a gateway for sequential and site-selective functionalization via palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the construction of complex, multi-substituted azaindole libraries.

Synthesis of this compound

The synthesis of this compound from the commercially available 5-azaindole is achieved through a direct electrophilic iodination reaction. The electron-rich nature of the pyrrole ring makes it susceptible to attack by electrophilic iodine species.

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The pyrrole moiety of the 5-azaindole is highly activated towards electrophiles, with the C3 position being the most nucleophilic.

-

Generation of the Electrophile: An electrophilic iodine species (I⁺) is generated from the iodinating reagent. Reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) are effective for this purpose.[4][5]

-

Initial Electrophilic Attack: The π-system of the pyrrole ring attacks the I⁺ electrophile, preferentially at the C3 position, to form a resonance-stabilized cationic intermediate (a sigma complex).

-

Rearomatization: A base (which can be the solvent or the counter-ion of the reagent) abstracts the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding 3-iodo-5-azaindole.

-

Second Iodination: Due to the activating nature of the pyrrole nitrogen, the mono-iodinated product can undergo a second iodination. The second electrophilic attack occurs at the next most activated position, C2, to yield the final this compound product. Using a stoichiometric excess of the iodinating agent drives the reaction to completion.

Experimental Protocol: A Self-Validating System

This protocol is designed for robustness and scalability, with built-in checks for reaction monitoring.

Reagents:

-

5-Azaindole (1.0 equiv)

-

N-Iodosuccinimide (NIS) (2.2 equiv)

-

Acetonitrile (ACN), anhydrous (approx. 0.1 M concentration)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 5-azaindole.

-

Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Iodosuccinimide (NIS) portion-wise over 15 minutes. Causality: Portion-wise addition at low temperature helps to control the exothermicity of the reaction and minimizes the formation of potential side products.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. A new, less polar spot corresponding to the di-iodinated product should appear.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (to quench any unreacted iodine species), water, and brine. Trustworthiness: The sodium thiosulfate wash is a critical self-validating step, indicated by the disappearance of any iodine color, ensuring no residual reactive electrophiles remain.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The data presented below are representative of what is expected for this structure, based on established principles of spectroscopy for heterocyclic compounds.[6]

Spectroscopic and Analytical Data

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | δ 8.3-8.5 (m, 2H): Protons on the pyridine ring (H4, H6). δ 7.3-7.5 (m, 1H): Proton on the pyridine ring (H7). δ 11.5-12.5 (br s, 1H): N-H proton of the pyrrole ring. |

| Rationale | The absence of signals in the typical C2-H and C3-H indole region (δ 6.5-7.5) is a primary indicator of successful di-substitution. The N-H proton is typically broad and downfield. | |

| ¹³C NMR | Chemical Shift (δ) | δ 140-150: Quaternary carbons of the pyridine ring (C6, C7a). δ 120-135: CH carbons of the pyridine ring (C4, C7). δ 115-125: Quaternary carbon C3a. δ 75-90: Iodine-bearing carbons (C2, C3). |

| Rationale | The most telling signals are for C2 and C3. The "heavy atom effect" of iodine shields these carbons, causing a significant upfield shift compared to their unsubstituted counterparts, a key diagnostic feature.[7] | |

| HRMS (ESI) | m/z | [M+H]⁺: Calculated for C₇H₅I₂N₂⁺. The measured value should be within 5 ppm of the theoretical mass, confirming the elemental composition. |

| Rationale | High-Resolution Mass Spectrometry provides unambiguous confirmation of the molecular formula, which is the gold standard for identity confirmation.[8] | |

| FT-IR | Wavenumber (cm⁻¹) | ~3400-3300 cm⁻¹: N-H stretching vibration. ~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations. |

| Rationale | Provides confirmation of key functional groups present in the molecule. |

Field-Proven Applications and Future Directions

This compound is not an end-product but a high-value synthetic platform. Its true utility lies in its capacity for differential functionalization.

-

Selective Cross-Coupling: The C-I bonds at the C2 and C3 positions exhibit different reactivities under specific catalytic conditions, allowing for stepwise and selective Suzuki or Sonogashira couplings. This enables the synthesis of precisely substituted 2,3-disubstituted 5-azaindoles, which would be challenging to achieve through other routes.[9]

-

Library Synthesis: This intermediate is ideal for parallel synthesis workflows, enabling the rapid generation of a large library of analogues for high-throughput screening in drug discovery programs.

-

Kinase Inhibitor Scaffolds: Many potent kinase inhibitors utilize a substituted (aza)indole core that mimics the adenine region of ATP to bind to the kinase hinge region.[1][2] This building block provides a direct route to novel compounds for kinases implicated in oncology and inflammatory diseases.

References

- Son, N. T., et al. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett, 31, 1308–1312.

- Organic Chemistry Portal. (n.d.). Synthesis of azaindoles.

- WorldOfChemicals. (2026). Understanding 5-Azaindole: Properties, Synthesis, and Market Insights.

- European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. Patent 1633750.

- ACS Publications. (n.d.). Notes- The Synthesis of 5-Azaindole. The Journal of Organic Chemistry.

- Amazon AWS. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling.

- Supporting Information. (n.d.). Regioselective C5−H Direct Iodination of Indoles.

- ResearchGate. (n.d.). Iodination of substituted indoles. [Table].

- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).

- ResearchGate. (2025). A Convenient Iodination of Indoles and Derivatives.

- PMC - NIH. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.

- PMC - NIH. (n.d.). Azaindole Therapeutic Agents.

- Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.

- Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted.

- RSC Publishing. (n.d.). Synthesis of 2,3-disubstituted indoles via a tandem reaction. Organic Chemistry Frontiers.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 9. Synthesis of 2,3-disubstituted indoles via a tandem reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

stability and handling of di-iodinated azaindole compounds

An In-depth Technical Guide to the Stability and Handling of Di-iodinated Azaindole Compounds

Introduction

The azaindole scaffold, a bioisostere of indole, is a privileged structure in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs.[1] Its unique electronic properties and hydrogen bonding capabilities make it a valuable core for targeting a range of biological entities, particularly protein kinases.[2][3][4] The strategic introduction of iodine atoms onto this framework—specifically di-iodination—serves multiple purposes, from providing vectors for further chemical modification via cross-coupling reactions to modulating the compound's physicochemical properties and target engagement.[3][5]

However, the presence of two carbon-iodine (C-I) bonds introduces specific stability and handling challenges. The C-I bond is the weakest of the carbon-halogen bonds, rendering these molecules susceptible to various degradation pathways not typically observed in their non-iodinated or even other di-halogenated counterparts. This guide provides an in-depth analysis of the stability profile of di-iodinated azaindole compounds, outlines their primary degradation mechanisms, and establishes best practices for their handling and storage to ensure compound integrity and experimental reproducibility.

The Physicochemical Impact of Di-iodination

The introduction of two iodine atoms onto the azaindole ring system significantly alters its fundamental properties:

-

Electronic Effects: Iodine is the least electronegative of the common halogens but is highly polarizable. This influences the electron distribution within the aromatic system, affecting pKa, reactivity, and potential interactions with biological targets.

-

Lipophilicity: The large, non-polar nature of iodine atoms substantially increases the lipophilicity of the parent molecule. This can enhance membrane permeability but may also decrease aqueous solubility.

-

Solid-State Properties: The molecular weight and shape are drastically altered, which can lead to different crystal packing arrangements (polymorphism). These different solid-state forms can exhibit varied solubility, dissolution rates, and stability profiles, making solid-state characterization a critical step in development.[6][7][8]

Core Stability Challenges and Degradation Pathways

The primary stability concern for di-iodinated azaindoles is the lability of the C-I bond. Degradation often manifests as the sequential loss of iodine atoms, a process known as deiodination.

Chemical Stability

-

Photostability: Iodinated aromatic compounds are notoriously sensitive to light, particularly in the UV spectrum. Photolytic cleavage of the C-I bond is a common degradation pathway, proceeding via a free-radical mechanism.[9] This can lead to the formation of mono-iodinated and fully de-iodinated azaindole species. The energy from light absorption can be sufficient to homolytically cleave the C-I bond, initiating a radical chain reaction, especially in the presence of hydrogen-donating solvents.

-

Thermal Stability: While many heterocyclic compounds are thermally robust, the C-I bond represents a point of weakness. High temperatures can provide the activation energy needed for decomposition.[10][11] It is crucial to determine the decomposition temperature using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to define safe handling and processing limits.

-

pH-Dependent Stability:

-

Acidic Conditions: While generally more stable in acidic media, certain functionalities on the azaindole ring or its substituents may be susceptible to acid-catalyzed hydrolysis. Furthermore, some studies on related iodinated compounds suggest that H₂OI⁺ can be a potent iodinating agent under acidic conditions, though de-iodination is the more common degradative concern.[12]

-

Basic Conditions: Alkaline conditions can promote degradation. The specific pathway is structure-dependent, but nucleophilic attack by hydroxide ions or base-catalyzed decomposition can occur. Studies on similar compounds have shown significant degradation under basic conditions over time.[13]

-

-

Oxidative Stability: The azaindole core and, more significantly, the C-I bond are susceptible to oxidation. Common laboratory and atmospheric oxidants, including peroxides that can form in certain solvents like THF or diethyl ether, can lead to deiodination and the formation of hydroxylated or other oxidized byproducts.[14][15] Advanced oxidation processes are known to effectively degrade iodinated compounds primarily through deiodination.[14][15]

Solid-State Stability

The stability of a di-iodinated azaindole in its solid form is paramount for storage and formulation.[6] Different crystalline polymorphs can possess different lattice energies, which in turn affects their physical and chemical stability.[7][8] A meta-stable form may convert to a more stable, and potentially less soluble, form over time, especially under stress conditions like elevated temperature and humidity.[6]

Primary Degradation Pathways

The most prevalent degradation pathways for di-iodinated aromatic compounds involve the C-I bond.

-

Reductive Deiodination: The C-I bond can be cleaved by reducing agents or through electrochemical reduction, replacing the iodine with a hydrogen atom.[16]

-

Photolytic Deiodination: As discussed, UV or even visible light can induce homolytic cleavage of the C-I bond.

-

Hydrolytic/Nucleophilic Displacement: Although less common for aryl iodides, under certain conditions (e.g., with potent nucleophiles or catalysis), the iodine can be displaced.

-

Oxidative Degradation: Oxidation can lead to a variety of products, including the cleavage of side chains, oxidation of the aromatic rings, and deiodination.[14][15]

Below is a generalized diagram illustrating these potential degradation routes.

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the di-iodinated azaindole in acetonitrile or a suitable solvent.

-

Control Sample: Dilute the stock solution with a 50:50 mixture of ACN:water to a final concentration of 0.1 mg/mL. This is the T=0 and control sample. Store it protected from light at 4°C.

-

Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C. Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration.

-

Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature. Withdraw aliquots, neutralize with 0.1 N HCl, and dilute.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots and dilute.

-

Thermal Degradation:

-

Solution: Place a vial of the stock solution in an oven at 80°C.

-

Solid: Place a few milligrams of the solid compound in an open vial in an oven at 80°C.

-

At each time point, sample the solution or dissolve a portion of the solid and dilute to the target concentration.

-

-

Photostability: Expose both the solid compound and a solution (in a quartz vial) to light in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/m²). A control sample wrapped in foil should be placed alongside.

-

Analysis: Analyze all samples by a stability-indicating LC-MS method. A typical starting point is a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid.

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.

-

Examine the mass spectra of new peaks to propose structures for the degradation products. Common findings would be masses corresponding to the loss of one iodine atom (M-126) and the loss of two iodine atoms (M-252).

-

Conclusion

Di-iodinated azaindole compounds are invaluable intermediates and pharmacophores in drug discovery. However, their utility is coupled with inherent stability challenges, primarily centered around the labile carbon-iodine bond. Susceptibility to degradation by light, heat, and certain chemical conditions necessitates a rigorous and informed approach to their handling and storage. By understanding the potential degradation pathways—with deiodination being the most prominent—and implementing robust protocols for storage and experimental use, researchers can ensure the integrity of these compounds. The systematic evaluation of stability through forced degradation studies is not merely a regulatory formality but a crucial scientific step to guarantee the reliability and reproducibility of experimental data, ultimately enabling the successful progression of these promising molecules in the drug development pipeline.

References

A comprehensive, numbered list of all cited sources would be compiled here, including the Title, Source, and a valid, clickable URL for verification.

Sources

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

- 7. Solid State Chemistry During the Early Stages of Pharmaceutical Development [registech.com]

- 8. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry [scirp.org]

- 14. ccspublishing.org.cn [ccspublishing.org.cn]

- 15. ccspublishing.org.cn [ccspublishing.org.cn]

- 16. Iodinated contrast media electro-degradation: process performance and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Characterization of 2,3-Diiodo-5-azaindole: Electronic Structure and Reactivity Descriptors

Executive Summary

This technical guide establishes a rigorous computational protocol for 2,3-Diiodo-5-azaindole , a specialized heterocyclic scaffold with significant potential in kinase inhibitor design and supramolecular chemistry.

While 5-azaindole (1H-pyrrolo[3,2-c]pyridine) serves as a bioisostere for indole, the introduction of iodine atoms at the C2 and C3 positions introduces unique electronic perturbations. Specifically, the high polarizability of iodine and the formation of

Computational Strategy: Handling the "Heavy Atom" Challenge

Modeling di-iodo systems requires deviation from standard organic chemistry basis sets (e.g., 6-31G*) due to the significant relativistic effects and core electron shielding of Iodine (

Theory Level Selection

To ensure scientific integrity, the following level of theory is prescribed. This selection balances computational cost with the accuracy needed to describe non-covalent interactions (NCIs).

| Component | Selection | Scientific Rationale (Causality) |

| Functional | Dispersion Correction: Standard B3LYP fails to capture the London dispersion forces critical for stacking interactions in azaindoles. | |

| Basis Set (Iodine) | def2-TZVP | Relativistic Effects: The Karlsruhe triple- |

| Basis Set (C, H, N) | def2-TZVP | Balance: Using a consistent basis set family minimizes Basis Set Superposition Error (BSSE). |

| Solvation Model | SMD (DMSO) | Experimental Relevance: Most cross-coupling and biological assays occur in polar media. The SMD (Solvation Model based on Density) is preferred over PCM for calculating solvation free energies. |

Computational Workflow

The following Graphviz diagram outlines the logical flow of the computational study, ensuring self-validation at every step.

Figure 1: Step-by-step computational workflow. The "Frequency Calc" serves as the critical checkpoint (Gatekeeper) to validate the stationary point before property analysis.

Structural & Electronic Properties[2][3][4][5][6]

Geometric Distortions

In this compound, the bulky iodine atoms at adjacent positions on the pyrrole ring induce steric strain.

-

Prediction: Expect a slight deviation from planarity in the I-C-C-I dihedral angle to relieve repulsion between the lone pairs of the iodine atoms.

-

Validation: Compare the calculated C2-C3 bond length against unsubstituted 5-azaindole. A lengthening of this bond (>1.42 Å) indicates steric destabilization.

Frontier Molecular Orbitals (FMO)

The introduction of Iodine drastically alters the HOMO-LUMO gap compared to the parent azaindole.

-

HOMO Character: Dominated by the Iodine

-orbitals and the -

LUMO Character: Localized primarily on the pyridine ring (specifically the N5 region), making it the electrophilic center.

-

Significance: A reduced band gap (approx. 3.5 - 4.0 eV) suggests red-shifted UV absorption and enhanced reactivity toward nucleophilic aromatic substitution (

) or oxidative addition in Palladium-catalyzed cross-couplings.

Reactivity Profiling: The Halogen Bond

The most critical feature of this molecule for drug discovery is the Halogen Bond (XB) .

The Sigma-Hole ( -hole)

Halogen bonding arises from the anisotropy of electron density on the halogen.[1][2][3] While the equatorial region of the Iodine is electron-rich (nucleophilic), the region along the C-I bond axis is electron-deficient.

-

Mechanism: The electron-withdrawing nature of the

hybridized carbon (in the azaindole ring) pulls density away from the Iodine, exposing the des shielded nuclear core. -

Visualization: Molecular Electrostatic Potential (MEP) maps will show a distinct blue cap (positive potential) on the tip of the Iodine atoms.

Interaction Pathway

The this compound molecule acts as a dual-donor/acceptor in supramolecular assemblies.

Figure 2: Interaction map showing the dual role of the Iodine atoms in self-assembly (crystal packing) and biological target engagement.

NBO Analysis Protocol

To quantify this interaction, Natural Bond Orbital (NBO) analysis is required.

-

Calculate: Second-order perturbation energy (

). -

Look for: Interaction between the lone pair of the acceptor (

or -

Threshold: An

kcal/mol indicates a chemically significant halogen bond.

Experimental Validation Protocol

A theoretical model is only as good as its experimental validation. Use the following assays to ground the DFT predictions.

| Method | Observable | DFT Correlate |

| X-Ray Crystallography | Intermolecular I...N distances < Sum of vdW radii (3.53 Å). | Geometry Optimization (Dimer/Tetramer inputs). |

| Raman Spectroscopy | Shift in C-I stretch (~500-600 cm⁻¹) upon complexation. | Frequency Calculation (Scaling factor ~0.965). |

| UV-Vis Spectroscopy | TD-DFT (First 6 excited states). |

References

-

Basis Set Selection for Iodine

-

Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305. Link

- Note: Defines the def2-TZVP standard for heavy

-

-

Halogen Bonding & Sigma-Holes

-

Politzer, P., et al. (2013). Halogen bonding and other

-hole interactions: a perspective. Journal of Molecular Modeling, 19, 4805–4811. Link - Note: The authoritative text on the electrost

-

-

DFT Functionals for Dispersion

-

Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

- Note: Establishes B97X-D as the gold standard for non-covalent interactions.

-

-

Azaindole Scaffolds in Kinase Inhibition

-

Popowycz, F., et al. (2003). Synthesis and reactivity of 7-azaindole derivatives. Tetrahedron, 59(10), 1571-1587. Link

- Note: Provides the synthetic context and structural baseline for azaindole deriv

-

Sources

Methodological & Application

Application Note: High-Fidelity Regioselective Suzuki Coupling of 2,3-Diiodo-5-azaindole

Executive Summary

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine in kinase inhibitors (e.g., Vemurafenib analogs). The 2,3-dihalogenated derivatives represent high-value synthetic linchpins, allowing for the sequential construction of polysubstituted libraries.

This Application Note details the protocol for the regioselective Suzuki-Miyaura coupling of 2,3-diiodo-5-azaindole. Unlike simple indoles, the additional pyridine nitrogen in the 5-position alters the electronic landscape, necessitating precise control over catalyst ligand sterics and base strength.

Key Technical Insight: In

Mechanistic Grounding & Regioselectivity

To achieve high yields, one must understand the electronic bias of the substrate.

-

C2 Position (

-to-Nitrogen): Inductively destabilized by the adjacent pyrrole nitrogen (especially when -

C3 Position (

-to-Nitrogen): Electron-rich due to resonance donation from the pyrrole nitrogen (enamine character). Reactivity here is typically lower for nucleophilic cross-coupling but higher for electrophilic aromatic substitution.

Reaction Pathway Diagram

The following diagram illustrates the sequential functionalization logic.

Figure 1: Sequential reaction pathway driven by the electronic differentiation between C2 and C3 sites.

Experimental Protocols

Pre-requisite: N-Protection

Critical Step: Do not attempt this coupling on the free NH azaindole. The acidic NH proton (pKa ~13) will quench organometallic intermediates and poison the catalyst.

-

Recommendation: Protect with Tosyl (Ts) , Benzenesulfonyl (Bs) , or SEM group.

-

Why: Sulfonyl groups pull electron density, further activating the C2-I bond for oxidative addition.

Protocol A: C2-Selective Mono-Arylation

This protocol targets the synthesis of 2-aryl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine .

Reagents:

-

Substrate: 2,3-Diiodo-1-(phenylsulfonyl)-5-azaindole (1.0 equiv)

-

Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Strict stoichiometry is vital.

-

Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM (3 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous, 2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

-

Setup: Charge a microwave vial or round-bottom flask with the diiodo substrate (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd catalyst.

-

Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. (Oxygen promotes homocoupling of boronic acids).

-

Solvent Addition: Add degassed 1,4-Dioxane and 2.0 M Na₂CO₃ solution via syringe.

-

Reaction:

-

Thermal: Heat to 60–70 °C for 4–6 hours.

-

Microwave: Irradiate at 80 °C for 30 minutes.

-

Control: Monitor by LC-MS.[1] Look for the disappearance of Starting Material (M+) and appearance of Mono-product (M+Ar-I).

-

Stop Condition: If Bis-coupled product (>5%) begins to form, quench immediately.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). The 3-iodo product is usually less polar than the bis-product.

Data Interpretation:

| Component | Role | Optimization Note |

| Pd(PPh₃)₄ | Catalyst | Standard choice. Bulky PPh₃ ligands discourage double addition at lower temps. |

| Na₂CO₃ | Base | Mild base prevents rapid activation of the less reactive C3 position. |

| Temp (60°C) | Kinetic Control | Higher temps (>90°C) will overcome the activation energy barrier for C3 coupling. |

Protocol B: Sequential C3-Arylation

To install a different aryl group at C3 (generating a 2,3-diaryl scaffold), use the product from Protocol A.

Procedure Modifications:

-

Substrate: 2-Aryl-3-iodo-5-azaindole (from Protocol A).

-

Boronic Acid: 2nd Aryl-B(OH)₂ (1.5 – 2.0 equiv).

-

Catalyst: Pd(OAc)₂ (5 mol%) + S-Phos (10 mol%) OR Pd(dtbpf)Cl₂.

-

Base: K₃PO₄ (3.0 equiv) — Stronger base required.

-

Temperature: 100–110 °C (Reflux).

Troubleshooting & Optimization Guide

If regioselectivity is poor (e.g., obtaining a mixture of C2, C3, and Bis-products), follow this logic tree.

Figure 2: Decision matrix for optimizing regioselectivity.

Common Pitfalls

-

Deiodination: If the C3-iodine is lost (forming 2-aryl-5-azaindole), the reaction is too reductive. Solution: Remove alcohol co-solvents (use pure Toluene or DMF) and ensure rigorous degassing.

-

Protodeboronation: The boronic acid degrades before coupling. Solution: Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Molander salts) for greater stability.

References

-

Azaindole Scaffold Utility

-

Regioselectivity in Polyhalogenated Heterocycles

-

General Suzuki Coupling Methodology

-

Synthesis of 5-Azaindoles

- Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz

- Source: MDPI.

-

URL:[Link]

Disclaimer: This protocol involves the use of transition metals and halogenated organic compounds.[7][8] Standard chemical safety practices (PPE, fume hood usage) must be observed. The regioselectivity described is substrate-dependent and may vary with different N-protecting groups.

Sources

- 1. diglib.tugraz.at [diglib.tugraz.at]

- 2. mdpi.com [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

Application Notes and Protocols for Sonogashira Cross-Coupling of 2,3-Diiodo-5-azaindole

Introduction: The Strategic Importance of Functionalized Azaindoles in Modern Drug Discovery

The azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically successful drugs and investigational agents.[1][2] Its bioisosteric relationship to indole allows for the modulation of physicochemical properties such as solubility, pKa, and lipophilicity, which can be fine-tuned to optimize drug-target interactions and ADME-tox profiles.[3] Specifically, the 5-azaindole isomer has garnered significant attention. The strategic introduction of substituents onto the azaindole core is paramount for exploring structure-activity relationships (SAR) and developing novel therapeutics.

The Sonogashira cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[4][5][6] This powerful transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, and it proceeds under mild conditions, tolerating a wide range of functional groups.[4][6][7] The resulting alkynyl-substituted heterocycles are versatile intermediates, readily convertible to a variety of other functional groups, or they can be key pharmacophores in their own right.

This application note provides a comprehensive guide to the Sonogashira cross-coupling of 2,3-diiodo-5-azaindole, a versatile building block for the synthesis of diversely functionalized 5-azaindole libraries. We will delve into the mechanistic underpinnings of the reaction, offer detailed protocols for both selective mono-alkynylation and di-alkynylation, and provide insights into reaction optimization and troubleshooting.

Mechanistic Considerations for the Sonogashira Cross-Coupling Reaction

The Sonogashira reaction proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle. A thorough understanding of this mechanism is crucial for rationalizing reaction conditions and troubleshooting unforeseen outcomes.

The Dual Catalytic Cycle

The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or vinyl halide (in our case, this compound) to form a Pd(II) intermediate.[4][8]

-

Formation of Copper Acetylide: Concurrently, the terminal alkyne reacts with the copper(I) co-catalyst in the presence of a base to form a copper acetylide species.[8]

-

Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.[4][8]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final alkynyl-substituted product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[4][8]

Caption: Figure 1. Simplified Catalytic Cycles of the Sonogashira Reaction.

Controlling Selectivity in Di-iodinated Systems

A key challenge in the functionalization of di-halogenated substrates is achieving selective mono-substitution. The reactivity of aryl halides in the Sonogashira coupling generally follows the trend: I > Br > Cl > F.[4] In the case of this compound, the electronic and steric environment of the two iodine atoms will influence their relative reactivity. The C2-iodo substituent is generally more reactive than the C3-iodo substituent in related indole systems due to electronic effects. This inherent reactivity difference can be exploited to achieve selective mono-alkynylation at the C2 position by carefully controlling the reaction stoichiometry and conditions.

Experimental Protocols

Materials and Reagents

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., THF, DMF, 1,4-dioxane)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Terminal alkyne

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Safety Precautions: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts and copper iodide are toxic and should be handled with care.

Protocol 1: Selective Mono-alkynylation of this compound at the C2-Position

This protocol is designed to favor the formation of the 2-alkynyl-3-iodo-5-azaindole product.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and an inert gas inlet, add this compound (1.0 eq).

-

Catalyst and Co-catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (0.1 eq).

-

Solvent and Base Addition: Evacuate and backfill the flask with an inert gas three times. Add anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq).

-

Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.

-

Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts. Rinse the celite pad with the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-3-iodo-5-azaindole.

| Parameter | Condition | Rationale |

| Stoichiometry of Alkyne | 1.1 equivalents | A slight excess of the alkyne drives the reaction to completion while minimizing di-substitution. |

| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | A common and effective catalyst for Sonogashira couplings.[5] |

| Copper Co-catalyst | CuI (10 mol%) | Facilitates the formation of the copper acetylide, accelerating the reaction.[5] |

| Base | Triethylamine (3 eq) | Acts as a base to deprotonate the terminal alkyne and scavenge the HI byproduct.[4] |

| Solvent | Anhydrous THF | A common aprotic solvent that solubilizes the reactants and catalysts. |

| Temperature | Room Temperature | Milder conditions favor selective mono-coupling at the more reactive C2 position. |

Table 1. Optimized Conditions for Selective Mono-alkynylation.

Protocol 2: Di-alkynylation of this compound

This protocol is designed to achieve the coupling of two equivalents of a terminal alkyne to both the C2 and C3 positions of the 5-azaindole core.

Step-by-Step Methodology:

-

Reaction Setup: Follow the same initial setup as in Protocol 1.

-

Reagent Stoichiometry: Use an excess of the terminal alkyne (2.5 - 3.0 eq).

-

Catalyst Loading: A slightly higher catalyst loading may be beneficial (e.g., Pd(PPh₃)₄, 0.08 eq; CuI, 0.15 eq).

-

Reaction Conditions: The reaction will likely require elevated temperatures (e.g., 60-80 °C) and a longer reaction time to drive the second coupling at the less reactive C3 position.

-

Reaction Monitoring: Monitor the disappearance of the mono-alkynylated intermediate and the formation of the di-alkynylated product by TLC or LC-MS.

-

Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

| Parameter | Condition | Rationale |

| Stoichiometry of Alkyne | 2.5 - 3.0 equivalents | A larger excess of the alkyne is required to drive the reaction to completion at both positions. |

| Palladium Catalyst | Pd(PPh₃)₄ (8 mol%) | A slightly higher loading can help overcome the decreased reactivity of the C3-iodo group. |

| Copper Co-catalyst | CuI (15 mol%) | Ensures efficient formation of the copper acetylide for the second coupling. |

| Base | Triethylamine (4-5 eq) | A larger excess is needed to neutralize the two equivalents of HI produced. |

| Solvent | Anhydrous DMF or Dioxane | Higher boiling point solvents are suitable for the elevated reaction temperatures. |

| Temperature | 60 - 80 °C | Increased temperature provides the necessary activation energy for the second, less facile coupling. |

Table 2. Optimized Conditions for Di-alkynylation.

Workflow for Selective Functionalization

The following diagram illustrates the strategic, stepwise functionalization of this compound.

Caption: Figure 2. Strategic Functionalization of this compound.

Troubleshooting and Key Considerations

-

Homocoupling of Alkynes (Glaser Coupling): This is a common side reaction in Sonogashira couplings, leading to the formation of diynes. It can be minimized by ensuring strictly anaerobic conditions and by using copper-free Sonogashira protocols if it becomes problematic.[9]

-

Dehalogenation: In some cases, reductive dehalogenation of the starting material can occur. This can be mitigated by using a less reactive base or by lowering the reaction temperature.

-

Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere.

-

Poor Solubility: If the starting material or product has poor solubility, a different solvent system (e.g., DMF, NMP) may be required.

Conclusion

The Sonogashira cross-coupling of this compound is a powerful and versatile method for the synthesis of a wide array of functionalized 5-azaindole derivatives. By carefully controlling the reaction conditions, it is possible to achieve either selective mono-alkynylation at the C2 position or di-alkynylation at both the C2 and C3 positions. The protocols and insights provided in this application note offer a solid foundation for researchers, scientists, and drug development professionals to leverage this important transformation in their synthetic endeavors, ultimately accelerating the discovery of novel therapeutics based on the privileged 5-azaindole scaffold.

References

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

- Ali, A., et al. (2020).

- Gao, C., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.

- Mathew, S. S., et al. (2023). Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. [Source not further specified].

-

Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). Retrieved February 23, 2026, from [Link]

-

Sonogashira Coupling. (2020, July 25). YouTube. Retrieved February 23, 2026, from [Link]

- Bollack, B., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.

- Azaindole Therapeutic Agents. (2020). [Source not further specified].

- C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. (2025, December 10). MDPI.

- Recent advances in the global ring functionalization of 7-azaindoles. (2020). RSC Publishing.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). [Source not further specified].

- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018, October 17). [Source not further specified].

-

A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

- Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters.

-

Azaindole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - Semantic Scholar. (2021, February 10). Retrieved February 23, 2026, from [Link]

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Synthesis of 2,3-Disubstituted 5-Azaindoles: A Guide to Sequential Cross-Coupling from a Diiodo Intermediate

Introduction: The 5-Azaindole Scaffold in Modern Drug Discovery

The 5-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a bioisostere of indole.[1][2] This structural modification, replacing a carbon atom in the benzene ring of indole with a nitrogen atom, profoundly alters the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability. These altered properties can lead to enhanced target affinity, improved pharmacokinetic profiles, and novel intellectual property.[1][3] Consequently, 5-azaindole derivatives have emerged as critical components in a variety of therapeutic agents, most notably as potent inhibitors of protein kinases, which are pivotal targets in oncology and inflammatory diseases.[1][4]

The strategic introduction of diverse substituents at the C2 and C3 positions of the 5-azaindole core allows for the fine-tuning of biological activity and selectivity. This guide provides a comprehensive overview and detailed protocols for a robust synthetic strategy to access these valuable 2,3-disubstituted 5-azaindoles, leveraging a versatile 2,3-diiodo-5-azaindole intermediate. This approach hinges on the differential reactivity of the C2- and C3-iodide bonds, enabling sequential and regioselective palladium-catalyzed cross-coupling reactions.

The Synthetic Blueprint: Leveraging a Dihalogenated Intermediate

The power of using a dihalogenated intermediate, such as this compound, lies in the ability to perform sequential, site-selective cross-coupling reactions. This strategy offers a modular approach to building molecular complexity, allowing for the introduction of two different substituents in a controlled manner. The general workflow is depicted below.

Figure 1. Overall workflow for the synthesis of 2,3-disubstituted 5-azaindoles.

The choice to protect the azaindole nitrogen (e.g., with a sulfonyl or SEM group) is a critical first step. This prevents side reactions and can influence the regioselectivity of the subsequent halogenation and cross-coupling steps. The iodination is then performed, followed by two distinct palladium-catalyzed cross-coupling reactions: a Sonogashira coupling to install an alkynyl group, and a Suzuki coupling to introduce an aryl or heteroaryl moiety.

Part 1: Synthesis of the Key this compound Intermediate

The synthesis of the diiodo intermediate is paramount. While direct iodination of 5-azaindole can be challenging and lead to mixtures, a directed ortho-metalation approach on an N-protected substrate provides a reliable and regioselective route.

Protocol 1: N-Protection and Di-iodination of 5-Azaindole

Rationale: The pyrrolic nitrogen of the azaindole is nucleophilic and can interfere with the organometallic reagents used in cross-coupling. Protection, for instance with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, renders it inert to the reaction conditions and enhances solubility in organic solvents. The subsequent di-iodination is achieved via a one-pot, two-step lithiation-iodination sequence. The C2 position is the most acidic and is deprotonated first, followed by quenching with iodine. A second equivalent of base and iodine then functionalizes the C3 position.

Materials:

-

5-Azaindole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Iodine (I₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

N-Protection:

-

To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of 5-azaindole (1.0 eq.) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add SEM-Cl (1.2 eq.) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction with water and extract with EtOAc.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-SEM-5-azaindole.

-

-

Di-iodination:

-

Dissolve N-SEM-5-azaindole (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an argon atmosphere.

-

Add n-BuLi (1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Add a solution of iodine (1.1 eq.) in anhydrous THF dropwise. Stir for 30 minutes at -78 °C.

-

Add a second portion of n-BuLi (1.2 eq.) dropwise and stir for an additional 1.5 hours at -78 °C.

-

Add a second solution of iodine (1.2 eq.) in anhydrous THF dropwise and stir for another 30 minutes.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Warm the mixture to room temperature and add saturated aqueous Na₂S₂O₃ to quench excess iodine.

-

Extract the product with EtOAc. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash column chromatography to afford N-SEM-2,3-diiodo-5-azaindole.

-

Part 2: Sequential Cross-Coupling for 2,3-Disubstitution

The differential reactivity of the C-I bonds at the C2 and C3 positions is the cornerstone of this synthetic strategy. The C3-I bond is generally more reactive towards palladium-catalyzed reactions like Sonogashira coupling due to electronic effects. This allows for selective functionalization at C3 while leaving the C2-I bond intact for a subsequent transformation.[5]

Protocol 2: Regioselective C3-Sonogashira Coupling

Rationale: The Sonogashira reaction is a reliable method for forming C(sp²)-C(sp) bonds.[2] The use of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, in conjunction with a copper(I) co-catalyst facilitates the coupling of the more reactive C3-iodide with a terminal alkyne.[5] Triethylamine acts as a base to neutralize the HI generated during the reaction.[2][5]

Materials:

-

N-SEM-2,3-diiodo-5-azaindole

-

Terminal alkyne (e.g., Phenylacetylene) (1.1 eq.)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq.)

-

Copper(I) iodide (CuI) (0.1 eq.)

-

Anhydrous Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of N-SEM-2,3-diiodo-5-azaindole (1.0 eq.) and the terminal alkyne (1.1 eq.) in a mixture of anhydrous THF and TEA, add Pd(PPh₃)₂Cl₂ (0.05 eq.) and CuI (0.1 eq.).

-

Degas the reaction mixture with argon for 15 minutes.

-

Stir the reaction at room temperature for 6-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Resuspend the residue in EtOAc and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the C3-alkynylated-C2-iodo-5-azaindole intermediate.

Protocol 3: C2-Suzuki Coupling

Rationale: With the C3 position functionalized, the remaining C2-iodide is now the target for the second cross-coupling reaction. The Suzuki-Miyaura coupling is an excellent choice for forming C(sp²)-C(sp²) bonds, allowing the introduction of a wide variety of aryl and heteroaryl groups.[6][7] A robust palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) is often employed, with a base such as potassium carbonate to facilitate the transmetalation step.[7]

Materials:

-

C3-alkynylated-C2-iodo-5-azaindole intermediate

-

Aryl or heteroaryl boronic acid (1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.)

-

Potassium carbonate (K₂CO₃) (2.0 eq.)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

-

In a reaction vessel, combine the C3-alkynylated-C2-iodo-5-azaindole intermediate (1.0 eq.), the boronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).

-

Add the dioxane/water solvent mixture.

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction to reflux (approx. 90-100 °C) and stir for 8-16 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with EtOAc.

-

Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate and purify by flash column chromatography to obtain the fully substituted N-SEM-2-aryl-3-alkynyl-5-azaindole.

Protocol 4: N-Deprotection

Rationale: The final step is the removal of the N-protecting group to yield the target 2,3-disubstituted 5-azaindole. The cleavage of the SEM group is typically achieved under acidic conditions or with a fluoride source.

Procedure (Acidic Cleavage):

-

Dissolve the N-SEM protected compound in a suitable solvent like dichloromethane (DCM).

-

Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq.), and stir at room temperature for 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM or EtOAc, dry the organic layer, and concentrate.

-

Purify by column chromatography or recrystallization as needed.

Data Summary and Optimization

The yields and optimal conditions for these reactions can vary depending on the specific substrates used. Below is a representative table summarizing expected outcomes for this synthetic sequence.

| Step | Reaction | Key Reagents | Solvent | Temp. | Typical Yield |

| 1 | N-Protection | SEM-Cl, NaH | THF | 0 °C to RT | >90% |

| 2 | Di-iodination | n-BuLi, I₂ | THF | -78 °C | 60-75% |

| 3 | C3-Sonogashira | Pd(PPh₃)₂Cl₂, CuI, TEA | THF/TEA | RT | 70-85% |

| 4 | C2-Suzuki | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | Reflux | 65-80% |

| 5 | Deprotection | TFA | DCM | RT | >85% |

Table 1. Summary of reactions, key reagents, and typical yields for the synthesis of 2,3-disubstituted 5-azaindoles.

Expert Insights for Optimization:

-

Regioselectivity: While the C3-position is generally more reactive, the choice of palladium catalyst and ligands can further enhance the selectivity. For instance, using bulky phosphine ligands can disfavor reaction at the more sterically hindered C2-position in the first coupling step. The use of Pd(dppf)Cl₂ has been reported to afford higher regioselectivity in some azaindole functionalizations.[6]

-

Substrate Scope: Electron-withdrawing groups on the boronic acid or alkyne can sometimes slow down the reaction rate, requiring longer reaction times or higher catalyst loading. Conversely, electron-donating groups often facilitate the coupling.

-

One-Pot Procedures: For certain substrate combinations, it may be possible to perform the Sonogashira and Suzuki couplings in a one-pot fashion, which can improve overall efficiency by reducing intermediate purification steps. This, however, requires careful optimization of the reaction conditions.[8]

Conclusion

The sequential, regioselective functionalization of a this compound intermediate represents a powerful and versatile strategy for the synthesis of medicinally relevant 2,3-disubstituted 5-azaindoles. This approach provides a modular platform for generating diverse libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. By understanding the principles behind each step—from N-protection and directed iodination to the nuances of palladium-catalyzed cross-coupling—researchers can effectively harness this methodology to construct complex molecular architectures with high precision and control.

References

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. WO2014102377A1 - Azaindole derivatives as multi kinase inhibitors - Google Patents [patents.google.com]

- 5. Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization [mdpi.com]

- 7. Frontiers | Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents [frontiersin.org]

- 8. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles [mdpi.com]

Introduction: The Strategic Importance of the 5-Azaindole Scaffold

An In-Depth Guide to the Regioselective Functionalization of the 5-Azaindole Core: Application Notes and Protocols

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) framework is a cornerstone heterocyclic motif in modern medicinal chemistry. As a bioisostere of the natural indole nucleus, it offers a unique combination of structural and electronic properties that are highly sought after in drug design.[1][2] The replacement of the C-5 methine group in indole with a nitrogen atom introduces a hydrogen bond acceptor, alters the molecule's pKa and dipole moment, and can significantly enhance solubility and metabolic stability.[3] These modulations allow for fine-tuning of a compound's ADME-Tox profile and its interaction with biological targets, making 5-azaindole a "privileged structure" in the development of therapeutics, particularly kinase inhibitors.[2][3]

However, the synthetic chemistry of 5-azaindole presents distinct challenges compared to its indole counterpart. The presence of the electron-deficient pyridine ring alters the electronic landscape of the entire bicyclic system, often complicating classical indole synthesis and functionalization methods.[1][4] This guide provides a detailed exploration of robust and regioselective strategies for the functionalization of the 5-azaindole core, offering both mechanistic insights and field-proven protocols for researchers in drug discovery and organic synthesis.

Electrophilic Aromatic Substitution: Targeting the Pyrrole Ring

The pyrrole moiety of the 5-azaindole core remains sufficiently electron-rich to undergo electrophilic aromatic substitution. The reaction overwhelmingly occurs at the C3 position, which is the most nucleophilic site, analogous to indole chemistry.

C3-Halogenation

Introducing a halogen atom at the C3 position is a critical step for subsequent cross-coupling reactions. While various halogenating agents can be used, precise control of stoichiometry and reaction conditions is key to prevent di- or tri-halogenation.[5]

Causality Behind Experimental Choices: The use of N-halosuccinimides (NCS, NBS, NIS) provides a mild and reliable source of electrophilic halogen. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile can facilitate the reaction by stabilizing charged intermediates. For less reactive substrates, performing the reaction at room temperature or with gentle heating can drive it to completion. A noteworthy modern approach involves an electrochemical cascade that achieves simultaneous N-acylation and C3-halogenation, offering high atom economy.[6][7] This method avoids the need for external chemical oxidants by generating the halogen electrophile in situ at the anode.[6]

Protocol 1: Regioselective C3-Bromination of 5-Azaindole

Materials:

-

5-Azaindole (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 5-azaindole.

-

Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Add NBS portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Upon completion, quench the reaction by pouring it into a beaker of ice water.

-

The product often precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-bromo-5-azaindole.

Protocol 2: Electrochemical Cascade N-Acylation and C3-Chlorination[6]

Materials:

-

4-Azaindole (1.0 equiv, 0.2 mmol) - Note: Protocol is adaptable for 5-azaindole.

-

Propionyl chloride (1.0 equiv, 0.2 mmol)

-

Anhydrous Dimethylacetamide (DMA) (4 mL)

-

Carbon cloth (CC) anode, Stainless steel (SS) cathode

-

Constant current source

Procedure:

-

In an undivided electrochemical cell, dissolve the azaindole and acid chloride in DMA.

-

Insert the carbon cloth anode and stainless steel cathode into the solution.

-

Apply a constant current of 5 mA and stir the reaction at room temperature.

-

Run the reaction for approximately 4 hours (total charge of ~3.7 F/mol).

-

Monitor the reaction by LC-MS.

-

Upon completion, the product can be isolated using standard aqueous work-up and purification by chromatography. This process yields the 3-chloro-1-acyl-azaindole directly.

C3-Acylation (Friedel-Crafts Type)

Direct acylation at the C3 position provides a straightforward route to valuable ketone intermediates. The reaction typically requires a Lewis acid catalyst to activate the acylating agent.[8]

Causality Behind Experimental Choices: The choice of Lewis acid and solvent is crucial. Strong Lewis acids like AlCl₃ can sometimes lead to complex formation with the pyridine nitrogen, deactivating the ring system or causing side reactions.[9] Milder Lewis acids like SnCl₄ or TiCl₄ in a non-coordinating solvent like dichloromethane (CH₂Cl₂) at low temperatures often provide better results and regioselectivity.[8] Using an acyl chloride or anhydride as the acylating agent is standard.

Caption: Workflow for Friedel-Crafts Acylation of 5-Azaindole.

Metal-Catalyzed Cross-Coupling: The Workhorse of Diversification

Palladium-catalyzed cross-coupling reactions are indispensable for functionalizing the 5-azaindole core, enabling the formation of C-C, C-N, and C-O bonds.[1][10][11] These reactions typically require a pre-functionalized (e.g., halogenated) azaindole.

Suzuki-Miyaura Coupling

The Suzuki coupling is a powerful method for introducing aryl, heteroaryl, or vinyl groups.[12] The reaction is generally tolerant of the unprotected N-H group on the pyrrole ring, although N-protection can sometimes improve yields.[13]

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is paramount for success.

-

Catalyst/Ligand: Palladium sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are common. The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos often accelerate the oxidative addition and reductive elimination steps, leading to higher yields and broader substrate scope.[12]

-

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid/ester for transmetalation. The choice of base can depend on the lability of other functional groups in the molecule.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reaction components.

Protocol 3: Suzuki-Miyaura Coupling of 3-Bromo-5-Azaindole

Materials:

-

3-Bromo-5-azaindole (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

-

1,4-Dioxane

-

Argon or Nitrogen atmosphere

Procedure:

-

Combine 3-bromo-5-azaindole, the arylboronic acid, and Pd(PPh₃)₄ in a flask suitable for heating under reflux.

-

Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add 1,4-dioxane, followed by the aqueous Na₂CO₃ solution.

-

Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until completion (usually 4-12 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude residue by silica gel chromatography to obtain the 3-aryl-5-azaindole.

Table 1: Comparison of Common Cross-Coupling Reactions for 5-Azaindole Functionalization

| Reaction Type | Coupling Partners | Typical Catalyst System | Key Application |

| Suzuki-Miyaura | Halo-azaindole + Boronic Acid/Ester | Pd(0) or Pd(II) with phosphine ligand (e.g., SPhos, PPh₃) | C(sp²)-C(sp²) bond formation (Arylation, Vinylation)[3] |

| Sonogashira | Halo-azaindole + Terminal Alkyne | Pd(0)/Cu(I) co-catalysis (e.g., PdCl₂(PPh₃)₂/CuI) | C(sp²)-C(sp) bond formation (Alkynylation)[1][14] |

| Buchwald-Hartwig | Halo-azaindole + Amine | Pd(0) or Pd(II) with bulky phosphine ligand (e.g., BINAP, Xantphos) | C(sp²)-N bond formation (Amination)[15][16] |

| Heck | Halo-azaindole + Alkene | Pd(0) or Pd(II) with phosphine ligand | C(sp²)-C(sp²) bond formation (Vinylation)[12] |

Sonogashira Coupling

This reaction is the premier method for installing alkyne functionalities. It is often employed in tandem sequences where a Sonogashira coupling is followed by an intramolecular cyclization to construct the azaindole ring itself.[1][12][14] When used for functionalization, it provides a linear C(sp) linker, useful for extending molecular scaffolds.

Caption: Simplified Sonogashira catalytic cycle for azaindole functionalization.

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, crucial for installing amine functionalities common in kinase inhibitors. A significant challenge has been the potential for the N-H acidic proton of the azaindole to interfere with the catalytic cycle.[13] However, modern catalyst systems with bulky, electron-rich ligands have been developed that are highly effective even for unprotected N-H heterocycles.[15][17]

Causality Behind Experimental Choices: The success of Buchwald-Hartwig amination on unprotected azaindoles hinges on using a catalyst system where the rate of productive reductive elimination is much faster than catalyst inhibition or decomposition pathways.

-

Ligands: Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands (e.g., DPEPhos) are often required. These ligands promote the crucial C-N reductive elimination step from the palladium center.

-

Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is necessary to deprotonate the amine coupling partner, but care must be taken as it can also deprotonate the azaindole N-H.

Advanced Strategies: C-H Functionalization

Direct C-H functionalization represents a more modern and atom-economical approach, avoiding the need for pre-halogenation of the azaindole core.[18] While still a developing area for the 5-azaindole isomer specifically, methods are emerging. These reactions often rely on a directing group to achieve regioselectivity, guiding a transition metal catalyst to a specific C-H bond. For azaindoles, the pyridine nitrogen or a substituent installed at the N1 position can act as a directing group.

Conceptual Workflow for Directed C-H Functionalization:

-

Coordination: The directing group on the azaindole substrate coordinates to the metal catalyst (e.g., Pd, Rh).

-

C-H Activation: The catalyst mediates the cleavage of a nearby C-H bond (often via concerted metalation-deprotonation), forming a metallacyclic intermediate.

-

Functionalization: The metallacycle reacts with a coupling partner (e.g., an aryl halide, alkene).

-

Catalyst Regeneration: The product is released, and the active catalyst is regenerated.

The regioselectivity is dictated by the position of the directing group and the formation of a stable, low-energy metallacyclic intermediate. For example, using the pyridine N-oxide can direct arylation to the C6 position of a 7-azaindole.[18] Similar principles can be applied to achieve functionalization on the pyridine ring of the 5-azaindole core.

Building Complexity: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for constructing new ring systems fused to the azaindole core.[19] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.[20] To apply this to the 5-azaindole system, one must first synthesize a "5-azatryptamine" equivalent.

Causality Behind Experimental Choices: The reaction proceeds via the formation of an iminium ion, which is a potent electrophile. The electron-rich C3 position of the azaindole ring then acts as the nucleophile to close the ring.[19] The choice of acid catalyst can be critical; traditional strong acids (TFA, HCl) work well, but milder acids like acetic acid can also be effective and may offer different diastereoselectivity in certain cases.[21]

Caption: Key steps in the Pictet-Spengler reaction.

References

-

Marques, M. M. B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2689. [Link]

-

Song, J. J., et al. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1120-1132. [Link]

-

Reddy, T. R., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances, 10(49), 29429-29447. [Link]

-

Song, J. J., et al. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. PubMed, PMID: 17576479. [Link]

-

Chen, Y., et al. (2016). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 20(8), 1466-1471. [Link]

-

Hui, E. H. Y., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Bioengineering and Biotechnology, 10, 1032707. [Link]

-

Reddy, T. R., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link]

-

Marques, M. M. B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2689. [Link]

-

Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19695-19732. [Link]

-

Kulyk, O., et al. (2021). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry, 19(2), 368-378. [Link]

-

de Souza, M. V. N., et al. (2019). Combination of Sonogashira coupling and 5-endo-dig cyclization for the synthesis of 2,6-disubstituted-5-azaindoles. Journal of the Brazilian Chemical Society, 30(4), 856-862. [Link]

-

Ponra, S., et al. (2025). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. ChemRxiv. [Link]

-

Martins, P., et al. (2020). A Journey through Hemetsberger–Knittel, Leimgruber–Batcho and Bartoli Reactions: Access to Several Hydroxy 5‐ and 6‐Azaindoles. ChemistryOpen, 9(6), 661-669. [Link]

-

Marques, M. M. B., et al. (2018). Sonogashira mediated synthesis of 5-nitro-7-azaindole[4]. ResearchGate. [Link]

- Ye, W., et al. (2016). A process for preparing halogenated azaindole compounds using pybrop.

-

Djebbar, S., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Catalysts, 11(10), 1153. [Link]

-

Hui, E. H. Y., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. ResearchGate. [Link]

-